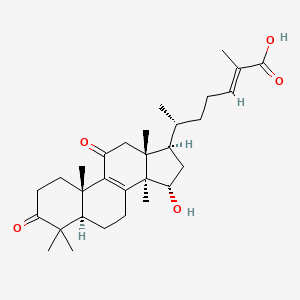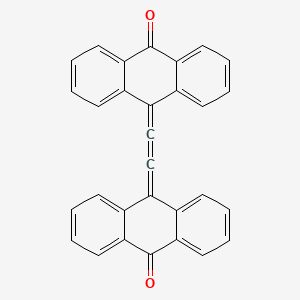
9(10H)-Anthracenone, 10,10'-(1,2-ethenediylidene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- is an organic compound with a complex structure It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a unique bis-ethenediylidene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- typically involves the reaction of anthracene derivatives with appropriate reagents to form the bis-ethenediylidene linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy or amino derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroxyanthracene or aminoanthracene compounds. Substitution reactions can result in a wide range of functionalized anthracene derivatives.
科学的研究の応用
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific proteins or enzymes, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with similar structural features but lacking the bis-ethenediylidene linkage.
Anthraquinone: An oxidized derivative of anthracene with a quinone structure.
9,10-Dihydroanthracene: A reduced form of anthracene with hydrogenated central rings.
Uniqueness
9(10H)-Anthracenone, 10,10’-(1,2-ethenediylidene)bis- is unique due to its bis-ethenediylidene linkage, which imparts distinct chemical and physical properties
特性
CAS番号 |
3321-86-6 |
|---|---|
分子式 |
C30H16O2 |
分子量 |
408.4 g/mol |
InChI |
InChI=1S/C30H16O2/c31-29-25-13-5-1-9-19(25)23(20-10-2-6-14-26(20)29)17-18-24-21-11-3-7-15-27(21)30(32)28-16-8-4-12-22(24)28/h1-16H |
InChIキー |
DATXULQQDBTIRC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C=C=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


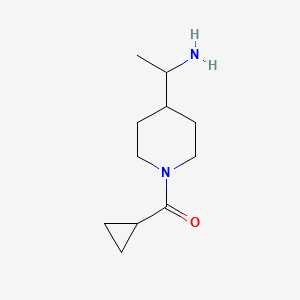
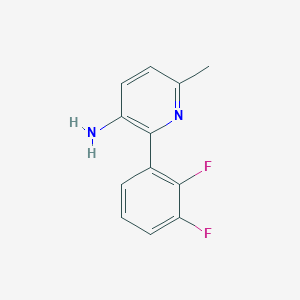


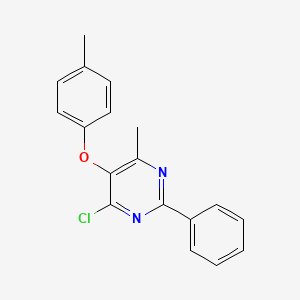

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
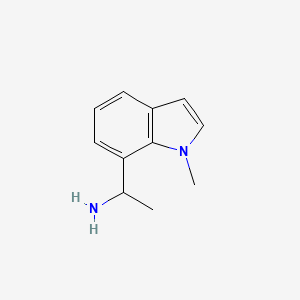
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
